Bethanidine iodide

Übersicht

Beschreibung

Bethanidine iodide is a guanidinium derivative known for its antihypertensive properties. It functions primarily by blocking adrenergic transmission, making it effective in reducing high blood pressure. This compound is particularly noted for its ability to act as an alpha-2 adrenergic agonist, which helps in decreasing blood pressure by suppressing renin secretion and interfering with the sympathetic nervous system .

Wirkmechanismus

Bethanidine iodide, also known as EINECS 220-682-5 or 2-Benzyl-1,3-dimethylguanidine monohydriodide, is a guanidinium antihypertensive agent . This article provides an overview of its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy.

Target of Action

This compound primarily targets the alpha-2a adrenergic receptors . It also acts as an inhibitor of the ATP-sensitive inward rectifier potassium channel 1 and as an antagonist of the beta adrenergic receptor .

Mode of Action

This compound is a peripherally acting antiadrenergic agent . It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .

Pharmacokinetics

This compound is rapidly absorbed in the gastrointestinal tract following oral administration . The half-life of the drug is approximately 9 hours (range 7 to 11 hours) .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . This is achieved by suppressing renin secretion and interfering with the function of the sympathetic nervous system . Although this compound may produce adverse effects, they are generally beneficial in severe hypertension and produce fewer side effects than guanethidine .

Biochemische Analyse

Biochemical Properties

Bethanidine iodide interacts with several biomolecules, including ATP-sensitive inward rectifier potassium channel 1, Alpha-2 adrenergic receptors, and Beta adrenergic receptor . It acts as an inhibitor for the ATP-sensitive inward rectifier potassium channel 1 and as an agonist for Alpha-2 adrenergic receptors . It also acts as an antagonist for Beta adrenergic receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It primarily acts as an alpha2a adrenergic agonist, which effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .

Temporal Effects in Laboratory Settings

It is known that the compound is absorbed rapidly in the gastrointestinal tract following oral administration . The half-life of this compound is approximately 9 hours .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Iodide absorption in the gastrointestinal tract is mediated by the sodium-iodide symporter (NIS), which also mediates the uptake of iodide into the thyroid follicular cell . Iodide is rapidly cleared from the circulation by the thyroid gland and kidneys .

Subcellular Localization

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bethanidiniodid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Guanidin mit Benzylchlorid unter kontrollierten Bedingungen umfasst. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator wie Natriumhydroxid, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren: Im industriellen Maßstab umfasst die Produktion von Bethanidiniodid die Verwendung großer Reaktoren, in denen Guanidin und Benzylchlorid in Gegenwart eines Lösungsmittels und eines Katalysators gemischt werden. Die Reaktionsmischung wird dann auf eine bestimmte Temperatur erhitzt, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird durch Kristallisations- und Filtrationsverfahren gereinigt, um hochreines Bethanidiniodid zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bethanidiniodid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Bethanidiniodid in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei Bethanidiniodid üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation verschiedene oxidierte Guanidiniumderivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Bethanidinverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Bethanidiniodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Guanidiniumchemie und ihre Wechselwirkungen mit verschiedenen Reagenzien zu untersuchen.

Biologie: Forscher verwenden Bethanidiniodid, um seine Auswirkungen auf adrenerge Rezeptoren und sein Potenzial als Therapeutikum zu untersuchen.

Medizin: Seine Hauptanwendung liegt in der Behandlung von Bluthochdruck, wo es hilft, hohen Blutdruck zu kontrollieren.

Industrie: Bethanidiniodid wird bei der Entwicklung von blutdrucksenkenden Medikamenten und anderen pharmazeutischen Formulierungen eingesetzt.

5. Wirkmechanismus

Bethanidiniodid entfaltet seine Wirkung durch die Aktivität als Alpha-2-adrenerger Agonist. Diese Wirkung führt zur Unterdrückung der Reninausschüttung und zur Interferenz mit dem sympathischen Nervensystem, was zu einer Senkung des Blutdrucks führt. Die Verbindung zielt auf adrenerge Rezeptoren und Kaliumkanäle ab, die eine entscheidende Rolle bei ihrer blutdrucksenkenden Aktivität spielen .

Ähnliche Verbindungen:

Guanethidin: Ein weiteres Guanidiniumderivat, das bei Bluthochdruck eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.

Methyldopa: Ein blutdrucksenkendes Mittel, das im Vergleich zu Bethanidiniodid über andere Wege wirkt.

Phenoxybenzamin: Ein nicht-selektiver Alpha-adrenerger Antagonist, der für ähnliche therapeutische Zwecke eingesetzt wird.

Einzigartigkeit: Bethanidiniodid ist einzigartig in seiner spezifischen Wirkung als Alpha-2-adrenerger Agonist, was es von anderen blutdrucksenkenden Mitteln unterscheidet, die möglicherweise über andere Mechanismen wirken oder andere Rezeptoren angreifen.

Bethanidiniodid ist aufgrund seiner spezifischen pharmakologischen Eigenschaften und seiner Wirksamkeit bei der Behandlung von Bluthochdruck weiterhin eine wertvolle Verbindung in Forschung und Klinik.

Vergleich Mit ähnlichen Verbindungen

Guanethidine: Another guanidinium derivative used for hypertension but with a different mechanism of action.

Methyldopa: An antihypertensive agent that works by different pathways compared to bethanidine iodide.

Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used for similar therapeutic purposes.

Uniqueness: this compound is unique in its specific action as an alpha-2 adrenergic agonist, which distinguishes it from other antihypertensive agents that may act through different mechanisms or target different receptors.

This compound continues to be a valuable compound in both research and clinical settings due to its specific pharmacological properties and effectiveness in managing hypertension.

Eigenschaften

IUPAC Name |

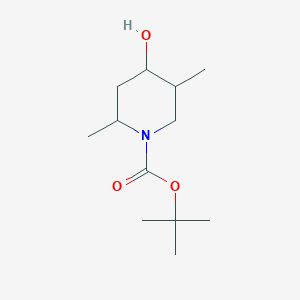

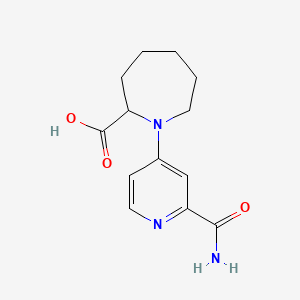

1-benzyl-2,3-dimethylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.HI/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H2,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRUMPJVDPHEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182803 | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-34-5 | |

| Record name | Guanidine, N,N′′-dimethyl-N′-(phenylmethyl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)